molecular formula C12H15BrN2O4 B2979818 Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate CAS No. 1803566-66-6

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate

Cat. No.: B2979818
CAS No.: 1803566-66-6
M. Wt: 331.166
InChI Key: OWMZHFHPFZWBKN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate is a chemical compound characterized by its bromo and nitro functional groups attached to a phenyl ring, which is further connected to a methylamino group and a methyl ester group

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The synthesis of this compound typically begins with the bromination of 2-nitroaniline to produce 4-bromo-2-nitroaniline. This is followed by the reaction with an appropriate esterification agent to introduce the methyl ester group.

  • Amination and Esterification: Another approach involves the amination of 4-bromo-2-nitrophenol, followed by esterification to form the final product.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving the nitro group, leading to the formation of nitroso derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.

Major Products Formed:

  • Nitroso derivatives from oxidation.

  • Amino derivatives from reduction.

  • Various substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the behavior of bromo and nitro groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-2-nitrophenyl)acetate

  • 2-Bromo-4-methyl-6-nitrophenol

Uniqueness: Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-(4-bromo-N-methyl-2-nitroanilino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZHFHPFZWBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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